3,4-Dibromo-7-fluoroquinoline

Synthetic Methodology Cross-Coupling Regioselectivity

Research programs requiring differentially substituted quinoline cores face a critical supply challenge: non-fluorinated analogs like 3,4-dibromoquinoline fail to maintain the electronic character needed for regioselective cross-couplings and require hazardous late-stage fluorination. 3,4-Dibromo-7-fluoroquinoline (CAS 1211715-14-8) solves this with a pre-installed, inert 7-fluoro pharmacophore. Key advantages for procurement teams: [1] Enables C-4 > C-3 sequential Suzuki, Buchwald-Hartwig, or Sonogashira couplings without fluorine interference, accelerating 3,4,7-trisubstituted library synthesis for antiviral and anticancer programs. [2] Eliminates late-stage fluorination, reducing step count and CMC regulatory burden. [3] Heavy atom composition (2 Br) provides strong anomalous scattering for X-ray crystallography (f'' = 1.28 e⁻ at Cu Kα), ideal for fragment-based screening. Offered as a high-purity building block with reliable supply for medicinal chemistry, process development, and antifungal SAR exploration.

Molecular Formula C9H4Br2FN
Molecular Weight 304.944
CAS No. 1211715-14-8
Cat. No. B594980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-7-fluoroquinoline
CAS1211715-14-8
Synonyms3,4-Dibromo-7-fluoroquinoline
Molecular FormulaC9H4Br2FN
Molecular Weight304.944
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C=C1F)Br)Br
InChIInChI=1S/C9H4Br2FN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H
InChIKeySPQOPJFNKGRMEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-7-fluoroquinoline: Polyhalogenated Quinoline Scaffold


3,4-Dibromo-7-fluoroquinoline is a trihalogenated quinoline building block (C₉H₄Br₂FN, MW 304.94 g/mol) featuring bromine atoms at the C-3 and C-4 positions and a fluorine atom at C-7 . This substitution pattern creates a strategic synthetic intermediate where the two C–Br bonds serve as orthogonal cross-coupling handles, while the C–F bond modulates the electronic character of the heterocyclic core without participating in most standard coupling chemistries . The compound belongs to the broader class of bromo-substituted quinolines that are established intermediates in the preparation of HCV protease inhibitors and other bioactive molecules .

Why the 7-Fluoro Analog is Not Interchangeable


Superficially, 3,4-dibromoquinoline (CAS 41320-96-1) appears to be a viable and less expensive alternative to 3,4-dibromo-7-fluoroquinoline. However, the absence of the C-7 fluorine atom dramatically alters the electron density distribution across the quinoline ring, which directly governs the regioselectivity of palladium-catalyzed cross-couplings at the C-4 versus C-3 bromine positions . The fluorine substituent not only shifts the computed logP by approximately 0.6-0.7 units (from ~3.2 to ~3.9), but also influences which bromine position reacts preferentially during the first Suzuki coupling event . In drug-discovery programs where the 7-fluoro motif is a required pharmacophoric element—as seen in numerous fluoroquinolone antibiotics—substituting the non-fluorinated analog necessitates an additional late-stage fluorination step, increasing step count, cost, and the risk of unselective halogenation . Simply put, the two compounds are not drop-in replacements for one another when a 7-fluoro substituent is structurally required.

Differentiation Evidence Against Closest Analogs


C-4 over C-3 Regioselectivity in Suzuki Coupling

In the foundational study by Handy et al., 3,4-dibromoquinoline (13) exhibited excellent C-4 regioselectivity in Suzuki couplings regardless of catalyst, base, or solvent conditions. Under optimized conditions—tetrakis(triphenylphosphine)palladium(0) with KOH in 6:1 dioxane/water with 1.2 equivalents of boronic acid—the monoadduct (14) was obtained with a product ratio of 13:14:15 = 35:52:3, meaning 52% of the C-4 coupled product with only 3% dicoupling . The presence of the electron-withdrawing fluorine at C-7 in 3,4-dibromo-7-fluoroquinoline is predicted to further polarize the C-4 versus C-3 reactivity differential, as the fluorine inductively withdraws electron density through the benzene ring, increasing the electrophilicity at C-4 relative to C-3 beyond what is observed in the non-fluorinated parent . This provides a synthetic handle for sequential, chemoselective derivatization.

Synthetic Methodology Cross-Coupling Regioselectivity Quinoline Functionalization

Lipophilicity Modulation by Fluorine Substitution

The computed octanol-water partition coefficient (LogP) for 3,4-dibromo-7-fluoroquinoline is 3.89890, as reported by ChemSrc . In contrast, the non-fluorinated analog 3,4-dibromoquinoline (CAS 41320-96-1) has a computed LogP of approximately 3.18–3.38 based on database entries . This represents a ΔLogP increase of approximately +0.6 to +0.7 log units upon introduction of the single fluorine atom. The polar surface area (PSA) remains low for both compounds (12.89 Ų for the 7-fluoro analog), indicating that the fluorine substitution modulates lipophilicity without substantially altering hydrogen-bonding capacity. This LogP difference is meaningful in medicinal chemistry campaigns where fine-tuning of logD within the desired 1–4 range is critical for balancing permeability and metabolic stability.

Physicochemical Property Lipophilicity Drug-likeness Medicinal Chemistry Design

Coupling Orthogonality of Dibromo-fluoro Regioisomers

The regioisomer 4,6-dibromo-7-fluoroquinoline (CAS not specified but commercially available) places one bromine at C-6 adjacent to the 7-fluoro group rather than at C-3 as in the target compound. This positional difference fundamentally alters the cross-coupling sequence: in the 3,4-dibromo regioisomer, the two bromine atoms are positioned on the pyridine ring (C-3 and C-4) with demonstrated C-4 > C-3 selectivity . In the 4,6-dibromo-7-fluoro regioisomer, one bromine resides on the benzene ring (C-6) while the other remains on the pyridine ring (C-4), creating a different orthogonality profile where C-4 coupling is expected to proceed first, followed by C-6, enabling a distinct sequence of diversification. This positional isomerism provides synthetic chemists with two complementary scaffolds for constructing differentially substituted quinoline libraries from a common set of coupling partners .

Regioisomer Comparison Cross-Coupling Orthogonality Building Block Selection Synthetic Strategy

Pre-Installed Fluorine for HCV Drug Intermediates

US Patent US8633320 (Boehringer Ingelheim) explicitly discloses methods for preparing bromo-substituted quinolines of formula (I) as intermediates in the synthesis of agents for treating hepatitis C viral (HCV) infections . The patent describes a synthetic sequence starting from m-alkoxyaniline, proceeding through bromination and Suzuki coupling to generate diverse 2,4-disubstituted quinolines. The 3,4-dibromo-7-fluoroquinoline scaffold fits within this claimed genus and provides the advantage of a pre-installed fluorine atom at C-7, which is a privileged substituent in antiviral drug design due to its metabolic stability and ability to engage in favorable C–F···H interactions with biological targets. In contrast, the non-fluorinated 3,4-dibromoquinoline would require a separate fluorination step to achieve the same substitution pattern, adding synthetic complexity .

Antiviral Intermediate HCV Protease Inhibitor Process Chemistry Patent Evidence

Unexplored Biological Annotation for Novel IP

A comprehensive search of PubChem, ChEMBL, and BindingDB reveals that 3,4-dibromo-7-fluoroquinoline (CID not yet assigned a distinct BioAssay record) has no publicly annotated biological activity data as of 2026. In stark contrast, closely related dibromoquinoline analogs—such as compound 4b from the Mohammad et al. (2018) study—have demonstrated potent antifungal activity with MIC values as low as 0.5 μg/mL against Candida albicans, Cryptococcus, and Aspergillus species, and validated in vivo efficacy in a Caenorhabditis elegans infection model . Similarly, SAR studies on bromo derivatives of 8-substituted quinolines have identified anticancer activity . The absence of biological annotation for the 3,4-dibromo-7-fluoro substitution pattern represents an opportunity for organizations seeking to generate novel composition-of-matter intellectual property, as this specific scaffold remains unencumbered by existing biological use patents while belonging to a validated bioactive chemotype.

Novel Chemical Space Intellectual Property Screening Library Design First-in-Class Opportunity

Fragment-Based Screening Library Compatibility

With a molecular weight of 304.94 g/mol and containing only 15 non-hydrogen atoms (C₉H₄Br₂FN), 3,4-dibromo-7-fluoroquinoline sits within an attractive property space for fragment-based screening and lead-like compound libraries. The compound's molecular weight is below the commonly applied 350 Da threshold for fragment libraries, yet its three halogen atoms provide substantial electrostatic and steric diversity for target engagement . In comparison, many commercially available dibromoquinoline derivatives with additional substituents (e.g., 5-bromo-8-(dibromomethyl)-7-fluoroquinoline, MW 397.86) exceed this threshold. The presence of two bromine atoms also facilitates experimental phasing in protein crystallography via anomalous scattering, a practical advantage for fragment soaking campaigns .

Fragment-Based Drug Discovery Lead-Like Properties Library Design Molecular Complexity

Key Application Scenarios for 3,4-Dibromo-7-fluoroquinoline


Sequential Synthesis of Trisubstituted Quinoline Libraries

Medicinal chemistry teams requiring differentially substituted quinoline cores can exploit the established C-4 > C-3 regioselectivity of 3,4-dibromoquinolines in Suzuki couplings . Using 3,4-dibromo-7-fluoroquinoline, the first coupling selectively installs an aryl or heteroaryl group at C-4, leaving the C-3 bromine available for a second, orthogonal coupling (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira). The 7-fluoro substituent remains inert throughout, preserving this pharmacophoric element. This sequential strategy enables the rapid generation of 3,4,7-trisubstituted quinoline libraries with systematic variation at two diversity points, applicable to antiviral (HCV), anticancer, and anti-infective discovery programs .

Fragment Screening via Bromine Anomalous Scattering

Fragment screening by X-ray crystallography benefits from compounds containing heavy atoms that produce strong anomalous scattering signals for experimental phasing and unambiguous binding-mode determination . 3,4-Dibromo-7-fluoroquinoline, with its two bromine atoms (atomic number 35) and molecular weight of ~305 Da (below the 350 Da fragment threshold), is an ideal candidate for fragment library inclusion. The fluorine atom provides additional electron density for interpretation in high-resolution structures (typically <2.0 Å), while the dual bromine anomalous scatterers (f'' = 1.28 e⁻ at Cu Kα) facilitate confident placement of the fragment in the electron density map, accelerating structure-guided optimization.

Process Route Scouting for Fluorinated Antiviral Intermediates

Following the synthetic strategy disclosed in US Patent US8633320, process development groups can employ 3,4-dibromo-7-fluoroquinoline as a key intermediate for constructing 2-aryl-4-substituted-7-fluoroquinoline scaffolds relevant to HCV protease inhibitor programs . The pre-installed C-7 fluorine eliminates a late-stage fluorination step that would otherwise require hazardous reagents (e.g., Selectfluor, DAST) or harsh conditions, streamlining the synthetic route. The bromine at C-4 serves as the first functionalization point, while C-3 can be retained or further elaborated depending on the target structure. This scenario is particularly attractive for CMC teams optimizing synthetic routes for scalability and regulatory compliance.

Novel Antifungal Scaffold Exploration

The dibromoquinoline chemotype has demonstrated potent, broad-spectrum antifungal activity (MIC = 0.5 μg/mL against Candida, Cryptococcus, and Aspergillus spp.) with a novel mechanism targeting metal ion homeostasis and validated in vivo efficacy in a C. elegans infection model . Notably, the specific 3,4-dibromo-7-fluoro substitution pattern remains biologically unannotated and free of existing composition-of-matter patents. Organizations pursuing novel antifungal agents—particularly against fluconazole-resistant Candida strains—can obtain 3,4-dibromo-7-fluoroquinoline as a starting scaffold for SAR exploration, with the opportunity to secure pioneering IP on this substitution pattern within a mechanism-validated phenotype. The fluorine substituent offers additional metabolic stability advantages for in vivo candidate progression.

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